Ethyl 2,4-dichloroquinazoline-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 271.09 g/mol. It is classified as a derivative of quinazoline, a bicyclic compound known for its diverse biological activities. This compound is primarily utilized in organic synthesis as an intermediate and has garnered interest for its potential therapeutic applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research .
The synthesis of ethyl 2,4-dichloroquinazoline-6-carboxylate typically involves the reaction of 2,4-dichloroquinazoline with ethyl chloroformate. The process is generally conducted in the presence of a base, such as triethylamine, under reflux conditions using an organic solvent like dichloromethane.
Ethyl 2,4-dichloroquinazoline-6-carboxylate features a quinazoline ring system substituted with two chlorine atoms at positions 2 and 4 and an ethyl ester group at position 6. The structure can be depicted as follows:
Ethyl 2,4-dichloroquinazoline-6-carboxylate can undergo several types of reactions:
Ethyl 2,4-dichloroquinazoline-6-carboxylate has several notable applications:
The compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications .
Quinazoline represents a privileged scaffold in drug discovery, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine nucleus. This heterocyclic system exhibits exceptional versatility due to its capacity for multisite modifications, enabling fine-tuning of electronic properties, lipophilicity, and target-binding interactions. Quinazoline derivatives demonstrate a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects, largely attributable to their ability to mimic purine bases and interact with diverse biological targets [3] [6] . The structural plasticity of the quinazoline core allows synthetic access to derivatives with tailored physicochemical and pharmacological profiles, positioning it as a cornerstone in rational drug design. Within this chemical space, halogenated derivatives—particularly dichlorinated analogues—have emerged as critical intermediates for constructing complex bioactive molecules. Ethyl 2,4-dichloroquinazoline-6-carboxylate exemplifies this strategic importance, integrating halogenation and carboxylate functionalization to enable targeted molecular diversification [5] [8].
The dichlorination pattern at the 2- and 4-positions of the quinazoline ring confers distinct reactivity and pharmacological advantages critical for drug development:
Electrophilic Reactivity for Selective Bond Formation: The chlorine atoms at C-2 and C-4 exhibit differential reactivity due to electronic effects within the heterocyclic system. C-4 chlorine is significantly more electrophilic than C-2 chlorine, enabling sequential nucleophilic displacement under controlled conditions. This allows regioselective synthesis of unsymmetrically disubstituted quinazolines—a key structural feature in many receptor tyrosine kinase inhibitors. For instance, the C-4 position serves as the primary attachment point for aniline pharmacophores in epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib, while the C-2 position accommodates secondary modifications that modulate pharmacokinetic properties [3] .
Bioisosteric Properties and Target Engagement: Dichloroquinazolines serve as bioisosteres of natural purines, facilitating competitive inhibition of adenosine triphosphate (ATP)-binding domains in kinase targets. The chlorine atoms enhance binding affinity through halogen bonding interactions with carbonyl oxygens or backbone amides in target proteins. Quantitative structure-activity relationship studies demonstrate that 2,4-dichloro substitution optimizes steric and electronic complementarity with hydrophobic pockets in kinases like EGFR and vascular endothelial growth factor receptor (VEGFR) [3] [6].
Impact on Cellular Permeability and Metabolic Stability: Chlorine substituents increase lipophilicity (log P), enhancing membrane permeability while reducing phase I metabolic clearance. This balance is crucial for orally bioavailable kinase inhibitors. Comparative studies show that dichlorinated quinazolines exhibit superior metabolic stability versus monochloro or non-halogenated analogues due to decreased susceptibility to oxidative metabolism [6] .
Table 1: Biological Activities of 2,4-Dichloroquinazoline-Derived Pharmacophores
Target Protein | Therapeutic Area | Key Structural Modifications | Clinical Significance |
---|---|---|---|
EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer | C-4: Aniline; C-6: Ethoxy or Morpholine | First-line targeted therapy (e.g., Gefitinib) |
VEGFR-2 | Angiogenesis Inhibition | C-4: Arylurea; C-6: Methyl or Methoxy | Antiangiogenic agents (e.g., Vandetanib analogues) |
PARP-1 | DNA Repair Inhibition | C-4: Benzamide; C-6: Carboxamide Derivatives | Synthetic lethality in BRCA-deficient cancers |
Tubulin Polymerization | Microtubule Disruption | C-2: Amino Acid Esters; C-4: Aryl Amino | Antimitotic activity against resistant tumors |
The ethyl carboxylate group at the C-6 position of quinazoline provides critical advantages in synthetic chemistry and drug-like property optimization:
Reduction to alcohol or aldehyde intermediatesThis versatility enables rapid generation of structure-activity relationship libraries. The C-6 position is electronically activated for electrophilic substitution, allowing direct functionalization of the carboxylate-bearing ring [5] [8].
Physicochemical Property Modulation: Ethyl carboxylates optimally balance lipophilicity and polarity. The ethyl group provides sufficient hydrophobicity to enhance membrane permeation while avoiding excessive log P values (>5) that compromise solubility. This esterification strategy circumvents the high crystallinity and poor bioavailability associated with free carboxylic acids. Computational models indicate that ethyl esters of quinazoline-6-carboxylates exhibit ideal calculated log P (cLogP) ranges of 2.5–3.5, aligning with Lipinski's rules for drug-likeness [5] [8] .
Metabolic Prodrug Potential: Ethyl esters serve as prodrug moieties that undergo enzymatic hydrolysis in vivo to release active carboxylic acids. This approach enhances oral absorption by increasing passive permeability while facilitating target-specific activation. Comparative pharmacokinetic studies demonstrate that ethyl ester prodrugs of quinazoline-based kinase inhibitors achieve 3–5 fold higher plasma exposure than their carboxylic acid counterparts [6] [8].
Table 2: Physicochemical Properties of Ethyl 2,4-Dichloroquinazoline-6-carboxylate
Property | Value | Methodology/Notes | Significance in Drug Design |
---|---|---|---|
Molecular Formula | C₁₁H₈Cl₂N₂O₂ | Elemental Analysis | Confirms synthetic accuracy |
Molecular Weight | 271.10 g/mol | Mass Spectrometry | Optimal for CNS/permeability |
log P (Octanol-Water) | 3.11 ± 0.15 | Chromatographic Determination | Ideal lipophilicity range |
Polar Surface Area | 52.08 Ų | Computational Calculation | Predicts membrane permeability |
Solubility (Water) | <0.1 mg/mL | Kinetic Solubility Assay | Requires formulation optimization |
Crystal Structure | Monoclinic P2₁/c | X-ray Diffraction | Informs salt/cocrystal design |
Table 3: Synthetic Routes to Ethyl 2,4-Dichloroquinazoline-6-carboxylate
Method | Reaction Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Direct Carboxylation | KMnO₄ oxidation (6h reflux); SOCl₂; EtOH, H₂SO₄ | 65–70 | Simple starting materials; Moderate yields |
Cyclization-Esterification | Anthranilic acid + Ethyl acetoacetate (150°C); POCl₃ (reflux) | 80–85 | One-pot procedure; Scalable |
Metal-Catalyzed Carbonylation | PdCl₂, CO, Ethanol, 80°C, 12h | 75–78 | Regioselective; Requires specialized equipment |
Microwave-Assisted Carbonylation | PdCl₂, Fe(CO)₅, Ethanol, 110°C, 0.5h | 90–92 | Rapid; High yield; Energy-efficient |
The strategic incorporation of ethyl carboxylate at C-6 enables rational property-based design across multiple therapeutic areas. In kinase inhibitor development, this group serves as an anchor for hydrogen-bonding interactions with hinge region residues while maintaining optimal orientation of the quinazoline core within the ATP-binding cleft. Molecular docking simulations confirm that the carbonyl oxygen participates in key hydrogen bonds with backbone amides in EGFR (e.g., Met793), whereas the ethoxy oxygen can coordinate water molecules at the solvent interface, enhancing binding specificity [3] .
The future trajectory of quinazoline-based drug discovery will exploit the dual functionality of ethyl 2,4-dichloroquinazoline-6-carboxylate through advanced synthetic methodologies such as:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4